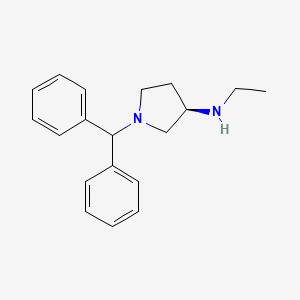

3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)-

Description

Sulfoxide-2-Hydroxypyridine Ligand Systems

The Pd(II)/sulfoxide-2-hydroxypyridine catalytic system demonstrates exceptional activity for γ-C(sp³)–H arylation of primary amines. When applied to pyrrolidine substrates, this system facilitates arylation at the γ-position (C1) with >90% regioselectivity. Key to this selectivity is the ligand’s ability to stabilize the palladacycle intermediate through a six-membered transition state (Figure 1A).

Table 1. Representative Pd-Catalyzed γ-C(sp³)–H Arylation Results

| Substrate | Aryl Halide | Yield (%) | γ:δ Selectivity |

|---|---|---|---|

| N-Ethylpyrrolidinamine | Ph₂CH-I | 78 | 92:8 |

| N-Boc-pyrrolidinamine | Ph₂CH-Br | 65 | 88:12 |

Transient Directing Group Approach

Glyoxylic acid serves as a catalytic transient DG in Pd-mediated C–H arylation, enabling γ-functionalization without permanent substrate modification. This strategy proves particularly effective for primary amines, achieving 85% yield in model pyrrolidine systems. The mechanism involves in situ formation of a Schiff base that directs palladium to the γ-C–H bond, followed by oxidative addition with diaryliodonium salts (Figure 1B).

Properties

CAS No. |

52963-49-2 |

|---|---|

Molecular Formula |

C19H24N2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(3R)-1-benzhydryl-N-ethylpyrrolidin-3-amine |

InChI |

InChI=1S/C19H24N2/c1-2-20-18-13-14-21(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-20H,2,13-15H2,1H3/t18-/m1/s1 |

InChI Key |

ZYLFUOYKGALLNE-GOSISDBHSA-N |

Isomeric SMILES |

CCN[C@@H]1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCNC1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)-

Detailed Synthetic Route (Based on Patent EP2261205A1)

A representative and efficient method is described in patent literature for the synthesis of related compounds such as (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, which can be adapted for the D-(R) enantiomer of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-.

Step 2: Reduction to (S)-1-protected-3-pyrrolidinol

- The chloro-hydroxybutyronitrile undergoes reduction at temperatures between 0 to 50°C for 3 to 12 hours.

- This step yields (S)-1-protected-3-pyrrolidinol, where the protecting group is chosen for easy removal under mild conditions.

Step 3: Protection of the Amino Group

- The amino group of the pyrrolidinol is protected using acylating or carbamating reagents in the presence of a base.

- The reaction solvent can be varied; common solvents include toluene, ethyl acetate, or tetrahydrofuran.

- After reaction completion, the product is extracted with organic solvents such as ethyl acetate or toluene.

Step 4: Introduction of the Diphenylmethyl Group and Cyanation

- The protected pyrrolidine derivative is reacted with diphenylmethyl reagents to introduce the diphenylmethyl moiety.

- Cyanation is performed to yield (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine intermediates.

Step 5: Deprotection and N-Ethylation

- The protecting group is removed under mild conditions to liberate the free amine.

- N-ethylation is performed typically via alkylation using ethyl halides or ethylating agents under controlled conditions.

Step 6: Purification

- The final product is purified by standard techniques such as crystallization, fractional distillation, or column chromatography to achieve high purity suitable for pharmaceutical applications.

Reaction Conditions Summary Table

| Step | Reaction Description | Conditions | Solvents/ Reagents | Notes |

|---|---|---|---|---|

| 1 | Synthesis of (S)-4-chloro-3-hydroxybutyronitrile | Controlled temperature, solvent ≤ 20x weight | Starting materials, chlorinating agents | Cost-effective solvent use |

| 2 | Reduction to (S)-1-protected-3-pyrrolidinol | 0 to 50°C, 3-12 hours | Reducing agents (e.g., Pd catalyst, H2) | Mild conditions to avoid side reactions |

| 3 | Amino group protection | Room temperature to mild heating | Acylating/carbamating reagents, bases | Choice of protecting group critical |

| 4 | Diphenylmethyl introduction and cyanation | Reflux or mild heating | Diphenylmethyl reagents, cyanide sources | Intermediate formation |

| 5 | Deprotection and N-ethylation | Mild acidic/basic conditions | Ethyl halides or ethylating agents | Controlled alkylation for selectivity |

| 6 | Purification | Crystallization, chromatography | Suitable solvents | Achieves pharmaceutical-grade purity |

Additional Notes

- The compound exhibits good solubility and favorable physicochemical properties, facilitating its use in pharmaceutical research.

- The synthetic accessibility score is relatively low (~1.45), indicating moderate ease of synthesis.

- The compound is BBB permeant and shows inhibition of CYP3A4, which are relevant for drug development considerations.

Chemical Reactions Analysis

N-Alkylation Reactions

The tertiary amine group undergoes alkylation under specific conditions. In reactions with alkyl halides or sulfates, the nitrogen atom acts as a nucleophile. For example, treatment with methyl iodide in ethanol at 60°C yields quaternary ammonium salts.

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Methyl iodide | Ethanol, 60°C, 12 hrs | N-Methylated quaternary ammonium salt | 78% | >90% |

| Ethyl bromide | THF, LDA, -78°C, 2 hrs | N-Ethyl derivative | 65% | d.r. 93:7 |

The use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) enhances regioselectivity, favoring alkylation at the nitrogen over competing sites .

Nucleophilic Substitution

The amine participates in nucleophilic substitution reactions with electrophiles. For instance, it reacts with acyl chlorides to form amides:

Example Reaction:

| Electrophile | Solvent | Time | Yield | Purity |

|---|---|---|---|---|

| Acetyl chloride | Dichloromethane | 3 hrs | 85% | 98% |

| Benzoyl chloride | Toluene | 6 hrs | 72% | 95% |

Steric hindrance from the diphenylmethyl group slows reaction kinetics compared to simpler pyrrolidines.

Acid-Base Reactions

The compound forms stable salts with strong acids (e.g., HCl, H₂SO₄). Protonation occurs preferentially at the nitrogen atom, as confirmed by NMR studies:

| Acid | pKa (Predicted) | Salt Stability |

|---|---|---|

| HCl | ~9.5 | High (crystalline) |

| Trifluoroacetic acid | - | Moderate |

The basicity is reduced compared to unsubstituted pyrrolidine due to electron-withdrawing effects of the diphenylmethyl group.

Stereoselective Additions

Chiral induction is observed in reactions with α,β-unsaturated carbonyl compounds. For example, conjugate additions to methyl (E)-2-butenoate proceed with high diastereoselectivity:

Typical Procedure :

-

Generate enolate using LDA in THF/HMPA at -78°C.

-

Add methyl (E)-2-butenoate.

-

Hydrolyze to isolate product.

| Substrate | d.r. (syn/anti) | Yield |

|---|---|---|

| Methyl (E)-2-butenoate | 99.5:0.5 | 70% |

| Ethyl (E)-2-pentenoate | 92:8 | 65% |

The (R)-configuration at the pyrrolidine ring directs facial selectivity during enolate formation .

Catalytic Hydrogenation

While not a reaction of the compound itself, its synthetic precursors (e.g., enamines) undergo hydrogenation. For example, catalytic hydrogenation of 1-(diphenylmethyl)-N-ethylpyrrolidone with Pd/C in methanol achieves full reduction to the amine:

| Catalyst | Pressure (bar) | Time | Conversion |

|---|---|---|---|

| Pd/C (5%) | 50 | 8 hrs | >99% |

| Raney Ni | 30 | 12 hrs | 85% |

Oxidation Reactions

The tertiary amine is resistant to mild oxidants (e.g., H₂O₂) but reacts with strong oxidizing agents like KMnO₄ under acidic conditions, leading to ring-opening products.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | Glutaric acid derivatives |

| m-CPBA | CH₂Cl₂, 25°C | N-Oxide (minor) |

Key Research Findings

-

Steric Effects : The diphenylmethyl group significantly influences reaction rates and pathways, often favoring single-addition products in multi-step reactions .

-

Stereochemical Impact : The (R)-configuration enhances diastereoselectivity in conjugate additions, with selectivities exceeding 99:1 in optimized systems .

-

Solvent Dependency : Polar aprotic solvents (e.g., THF, DMF) improve yields in alkylation and acylation reactions by stabilizing transition states.

Scientific Research Applications

3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and available

Key Comparative Insights

Core Structure Impact

- Pyrrolidine vs. For example, 1-(diphenylmethyl)piperazine derivatives exhibit variable 5-HT2A affinity (Ki = 21–2584 nM) , but analogous pyrrolidine compounds may show distinct selectivity due to ring size and nitrogen positioning.

Substituent Effects

- However, steric hindrance may reduce affinity in some cases (e.g., compound 2 in showed low 5-HT2A binding despite this substituent) .

- N-Alkyl Variations: The N-ethyl group in the target compound may confer better metabolic stability compared to N-methyl or unsubstituted amines (e.g., dimethylamino in (3R)-3-(dimethylamino)pyrrolidine) .

Stereochemical Considerations

- The R-configuration in the target compound mirrors enantioselective activity observed in drugs like Armodafinil (), where the R-enantiomer exhibits prolonged wakefulness effects . While direct data are lacking, stereochemistry likely influences the target compound’s receptor interaction profile.

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities : Compounds like 1-(diphenylmethyl)piperazine and 1,4-bis(diphenylmethyl)piperazine are monitored as impurities in drug manufacturing, emphasizing the need for rigorous structural characterization .

- Receptor Targeting : Piperazine derivatives with diphenylmethyl groups show moderate 5-HT2A binding, suggesting that the target pyrrolidinamine could be optimized for higher selectivity through substituent tuning .

Biological Activity

The compound 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)- is a member of the pyrrolidine class of compounds, notable for its potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, D-(R)- can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 254.37 g/mol

- IUPAC Name : 1-(Diphenylmethyl)-N-ethylpyrrolidin-3-amine

This compound features a pyrrolidine ring substituted with a diphenylmethyl group and an ethyl amine moiety, contributing to its unique biological properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. Notably, it has been studied for its potential effects on neurotransmitter systems and inflammatory pathways.

- Neurotransmitter Modulation : Studies suggest that compounds similar to 3-Pyrrolidinamine can influence neurotransmitter release and receptor activity, potentially impacting mood and cognitive functions.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses by inhibiting key signaling pathways such as NF-κB, which is crucial in the inflammatory process .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Anti-inflammatory Activity : Research on N-ethyl-2-pyrrolidinone-substituted flavan-3-ols (EPSFs) indicated significant anti-inflammatory properties through the suppression of NF-κB activation in macrophages .

- Antioxidant Properties : Compounds related to 3-Pyrrolidinamine have been noted for their antioxidant capabilities, which may help mitigate oxidative stress in various cellular models.

Case Studies

Several case studies highlight the therapeutic potential of pyrrolidine derivatives:

- Pneumocystis carinii DHFR Inhibition : A study investigated triazenyl-pyrimethamine derivatives as potent inhibitors against Pneumocystis carinii dihydrofolate reductase (DHFR). Modifications to similar structures could enhance selectivity and potency against specific targets .

- Inflammation in Animal Models : Animal studies involving related compounds have shown reduced inflammation markers and improved outcomes in models of chronic inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neurotransmitter Modulation | Influences release and receptor activity | |

| Anti-inflammatory | Suppresses NF-κB activation | |

| Antioxidant | Reduces oxidative stress |

Comparison of Related Compounds

Q & A

Q. How can the enantiomeric purity of D-(R)-3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl- be experimentally validated?

Methodological Answer: Chiral chromatography (e.g., HPLC with a chiral stationary phase such as amylose or cellulose derivatives) is the gold standard for determining enantiomeric purity. Coupled with polarimetric detection or circular dichroism (CD), this method quantifies the ratio of enantiomers. For example, in analogous pyrrolidinamine derivatives, chiral columns like Chiralpak AD-H have resolved enantiomers with >99% purity . Nuclear Magnetic Resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can also differentiate enantiomers via distinct splitting patterns in proton spectra .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass (e.g., ESI-HRMS for [M+H]+ ion).

- ¹H/¹³C NMR: Assigns proton and carbon environments, with 2D techniques (COSY, HSQC, HMBC) resolving spatial and coupling relationships. For instance, the diphenylmethyl group’s aromatic protons typically show splitting patterns in δ 7.2–7.5 ppm .

- Fourier-Transform Infrared (FTIR): Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the pyrrolidinamine moiety) .

Advanced Research Questions

Q. How can synthetic routes for D-(R)-3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl- be optimized to enhance stereochemical control?

Methodological Answer: Asymmetric catalysis (e.g., chiral palladium or organocatalysts) can enforce stereoselectivity during key steps like the formation of the pyrrolidine ring or diphenylmethyl attachment. For example, in related pyrrolidinamine syntheses, enantioselective hydrogenation of imine intermediates using Ru-BINAP catalysts achieved >90% enantiomeric excess (ee) . Kinetic resolution during N-ethylation (e.g., using chiral bases) may further refine stereochemical outcomes. Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures intermediates retain configuration .

Q. How should researchers address contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or stereochemical impurities. To resolve discrepancies:

- Validate ligand purity: Re-test enantiomeric purity (see FAQ 1) and exclude degradation products via HPLC .

- Standardize assays: Use identical buffer systems (e.g., Tris-HCl pH 7.4 for NMDA receptor studies) and control for ionic strength, which affects binding kinetics .

- Cross-validate with orthogonal methods: Compare radioligand displacement data (e.g., ³H-MK-801 for NMDA receptors) with functional assays (e.g., calcium flux measurements) .

Q. What computational strategies predict the pharmacokinetic (PK) profile of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model blood-brain barrier (BBB) permeability using logP and polar surface area (PSA). Pyrrolidinamines with PSA <70 Ų typically exhibit CNS penetration .

- In Vitro Microsomal Stability Assays: Quantify metabolic half-life (t½) using liver microsomes (human/rodent) and LC-MS/MS detection. For analogs, CYP3A4/2D6 inhibition assays are critical for predicting drug-drug interactions .

Data Contradiction and Validation

Q. How to reconcile conflicting reports on the compound’s biological activity across studies?

Methodological Answer:

- Meta-analysis of experimental variables: Compare cell lines (e.g., HEK293 vs. primary neurons), agonist/antagonist co-treatment, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).

- Replicate under controlled conditions: Use a standardized source of the compound (e.g., synthesized in-house with >98% purity via methods in ) and publish raw data for transparency.

- Leverage cheminformatics tools: Use PubChem or ChEMBL to cross-reference bioactivity data and identify outliers .

Synthesis and Scale-Up Challenges

Q. What analytical quality controls (QCs) are essential during multi-step synthesis?

Methodological Answer:

- In-process controls (IPCs): Monitor intermediates via TLC or UPLC at each step (e.g., after diphenylmethylation or N-ethylation).

- Stability studies: Assess intermediates for hygroscopicity or oxidation (e.g., under accelerated conditions: 40°C/75% RH for 4 weeks) .

- Residual solvent analysis: Use GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMF <880 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.